(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Overview
Description
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is a chemical compound with the molecular formula C13H10F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol typically involves the reaction of 5-(trifluoromethyl)pyridine with phenol in the presence of a suitable base to form the intermediate compound, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of trifluoromethyl-containing molecules with biological targets. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for investigating protein-ligand interactions .
Medicine
Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design .
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can improve their thermal stability, chemical resistance, and mechanical strength .
Mechanism of Action
The mechanism of action of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group can enhance these interactions by increasing the compound’s lipophilicity and electron-withdrawing properties . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Trifluoromethylpyridin-2-yl)methanol: Similar in structure but lacks the phenyl group.
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol: Similar but with a hydroxyl group instead of a methanol group.
Uniqueness
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is unique due to the combination of the trifluoromethyl group, pyridine ring, and phenylmethanol moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)10-3-6-12(17-7-10)19-11-4-1-9(8-18)2-5-11/h1-7,18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTLIZSCTKNOJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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